molecular formula C23H18FN3O2 B2408607 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-93-1

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2408607
CAS RN: 1005295-93-1
M. Wt: 387.414
InChI Key: VXCXOPSTZYMMBJ-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as FN1, is a synthetic compound that belongs to the class of naphthyridine derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth, bacterial cell wall synthesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of bacterial cell wall synthesis, and reduction of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide in lab experiments is its potent activity against cancer cells and bacteria, making it a promising candidate for drug development. However, one limitation is its lack of selectivity, as it can also affect normal cells and bacteria.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, including its potential use in combination with other drugs for cancer treatment, optimization of its antibacterial activity, and development of more selective analogs with reduced toxicity to normal cells. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves a multi-step process that includes the reaction of 2-aminonicotinic acid with p-tolyl isocyanate, followed by the addition of 2-fluorobenzaldehyde and subsequent reduction of the resulting imine with sodium borohydride.

Scientific Research Applications

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been studied for its potential use in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antibacterial research, this compound has demonstrated potent activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, this compound has been shown to reduce inflammation and oxidative stress in animal models.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-8-10-18(11-9-15)26-22(28)19-13-16-6-4-12-25-21(16)27(23(19)29)14-17-5-2-3-7-20(17)24/h2-13H,14H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCXOPSTZYMMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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